molecular formula C15H19NO2 B13465606 1-Benzoyl-4-(oxetan-3-yl)piperidine

1-Benzoyl-4-(oxetan-3-yl)piperidine

Cat. No.: B13465606
M. Wt: 245.32 g/mol
InChI Key: VNNLGVDHSSIIBI-UHFFFAOYSA-N
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Description

1-Benzoyl-4-(oxetan-3-yl)piperidine is a chemical building block of high interest in pharmaceutical research and drug discovery. It features two privileged structural motifs: a benzoyl-substituted piperidine and an oxetane ring. The benzoylpiperidine fragment is a well-known scaffold in medicinal chemistry, frequently employed as a metabolically stable bioisostere of piperazine. This fragment is present in a wide range of bioactive molecules targeting conditions such as cancer, psychiatric disorders, and arrhythmia (J Med Chem, 1990, 33(7), 1880-1887). The incorporation of the oxetane ring is a strategic approach in modern drug design to favorably influence the physicochemical properties of a molecule, such as its solubility and metabolic stability. As a versatile intermediate, this compound is designed for the synthesis of novel chemical entities for biological screening and the exploration of structure-activity relationships (SAR). This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

[4-(oxetan-3-yl)piperidin-1-yl]-phenylmethanone

InChI

InChI=1S/C15H19NO2/c17-15(13-4-2-1-3-5-13)16-8-6-12(7-9-16)14-10-18-11-14/h1-5,12,14H,6-11H2

InChI Key

VNNLGVDHSSIIBI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2COC2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Mechanistic Insights into Chemical Reactivity and Transformations of 1 Benzoyl 4 Oxetan 3 Yl Piperidine

Reactivity Profiles of the Oxetane (B1205548) Ring

The four-membered oxetane ring is characterized by significant ring strain, making it susceptible to reactions that relieve this strain. Its reactivity is a balance between this inherent strain and the stability of the ether linkage.

Ring-Opening Reactions and Derivatization

The most characteristic reaction of the oxetane ring is its cleavage by nucleophiles, a process often facilitated by acid catalysis. The polarization of the C-O bonds and the ring strain make the methylene (B1212753) carbons of the oxetane electrophilic.

Under acidic conditions, protonation of the oxetane oxygen enhances the electrophilicity of the ring carbons, making it more susceptible to attack by even weak nucleophiles. The regioselectivity of the attack depends on the nature of the nucleophile and the reaction conditions. Generally, in acid-catalyzed openings, the nucleophile attacks the more substituted carbon due to the development of a partial positive charge that is better stabilized at that position (a carbocation-like transition state). However, for the symmetrically substituted 3-position of the oxetane in 1-benzoyl-4-(oxetan-3-yl)piperidine, the attack would lead to a primary alcohol.

A variety of nucleophiles can be employed for the derivatization of the oxetane ring, leading to a diverse array of functionalized piperidines.

Table 1: Representative Ring-Opening Reactions of Oxetanes

NucleophileReagent/ConditionsProduct Type
HalidesHX (e.g., HCl, HBr)Halohydrin
WaterH₃O⁺Diol
AlcoholsR-OH / H⁺Ether-alcohol
AminesR-NH₂Amino-alcohol
ThiolsR-SHThioether-alcohol

Rearrangement and Ring Expansion Pathways

The strained nature of the oxetane ring also makes it prone to rearrangement and ring expansion reactions, particularly under thermal or catalytic conditions. While specific studies on this compound are not prevalent, analogous transformations in other strained heterocycles provide mechanistic insights. For instance, in complex molecules like paclitaxel, rearrangements involving oxetane ring-opening have been observed. harvard.edu

Base-mediated rearrangements can also occur. For example, deprotonation adjacent to the oxetane can lead to strained intermediates that undergo ring-opening. mdpi.com Ring expansion to larger heterocycles, such as tetrahydrofurans, can be envisioned under specific catalytic conditions, although this is a less common pathway for simple oxetanes.

Transformations of the Piperidine (B6355638) Nitrogen

The nitrogen atom of the piperidine ring in this compound is part of an amide functionality. This significantly influences its reactivity compared to a free secondary amine.

N-Substituent Modifications and Their Chemical Outcomes

The N-benzoyl group is relatively stable but can be cleaved under certain hydrolytic (acidic or basic) or reductive conditions to yield the parent 4-(oxetan-3-yl)piperidine (B593809). This deprotection strategy is crucial for subsequent functionalization of the piperidine nitrogen.

Once the benzoyl group is removed, the resulting secondary amine is a versatile handle for a wide range of N-substituent modifications. These transformations are fundamental in medicinal chemistry for tuning the pharmacological properties of piperidine-containing compounds.

Table 2: Common N-Substituent Modifications of Piperidines

Reaction TypeReagentsProduct
N-AlkylationAlkyl halide (R-X), baseN-Alkylpiperidine
N-ArylationAryl halide (Ar-X), catalyst (e.g., Pd)N-Arylpiperidine
Reductive AminationAldehyde/Ketone, reducing agent (e.g., NaBH(OAc)₃)N-Alkylpiperidine
N-AcylationAcyl chloride (RCOCl) or anhydrideN-Acylpiperidine

Benzoyl Group Reactivity and Functionalization

The benzoyl group itself can be a site for chemical modification. The carbonyl group can undergo reduction, and the aromatic ring is susceptible to electrophilic aromatic substitution.

Reduction of the amide carbonyl is typically achieved with strong reducing agents like lithium aluminum hydride (LiAlH₄). This would transform the N-benzoylpiperidine into an N-benzylpiperidine derivative.

The benzoyl group can also direct electrophilic substitution onto the aromatic ring. The amide functionality is a deactivating, meta-directing group. However, a more powerful strategy for functionalizing the benzoyl ring is directed ortho-metalation. wikipedia.org In this approach, the amide carbonyl oxygen can coordinate to a strong base like an organolithium reagent, directing deprotonation at the ortho position of the phenyl ring. The resulting aryllithium species can then be trapped with various electrophiles. harvard.eduwikipedia.org

Table 3: Functionalization of the Benzoyl Group

Reaction TypeReagentsProduct
Carbonyl ReductionLiAlH₄N-Benzyl derivative
Directed ortho-Metalation1. s-BuLi, TMEDA; 2. Electrophile (E⁺)ortho-Substituted benzoyl derivative
Friedel-Crafts Acylation/AlkylationRCOCl/AlCl₃ or R-X/AlCl₃meta-Substituted benzoyl derivative

Selectivity in Multi-Functionalized Systems

The presence of multiple reactive sites in this compound necessitates careful consideration of chemoselectivity. The choice of reagents and reaction conditions will determine which functional group reacts preferentially.

For instance, when using a strong nucleophile, a competition between the attack at the oxetane ring and the benzoyl carbonyl could occur. However, the amide carbonyl is generally less electrophilic than a ketone or aldehyde, making attack on the oxetane more likely, especially if activated by a Lewis or Brønsted acid.

Reductive conditions also require careful selection. A mild reducing agent like sodium borohydride (B1222165) is unlikely to affect the amide or the aromatic ring but could potentially react with the oxetane under certain conditions. In contrast, a powerful reducing agent like LiAlH₄ would likely reduce the amide carbonyl and could also open the oxetane ring.

The selectivity can be controlled by using protecting groups or by choosing reaction conditions that favor one transformation over another. For example, to selectively functionalize the piperidine nitrogen, the benzoyl group would first be removed. Conversely, to modify the benzoyl ring via ortho-metalation, the conditions would be chosen to favor this pathway over attack at the oxetane.

Regioselectivity and Diastereoselectivity in Reactions

The most significant reactions involving the this compound scaffold are nucleophilic ring-opening of the oxetane. The regiochemical and stereochemical outcomes of these reactions are highly dependent on the reaction conditions, particularly the type of catalysis employed.

Under acidic conditions (Brønsted or Lewis acid), the reaction is initiated by protonation or coordination to the oxetane oxygen, followed by ring-opening to form a tertiary carbocation at the C3 position. This carbocation is stabilized by the adjacent oxygen atom. Subsequent attack by a nucleophile occurs at this C3 position. In a study on analogous 3-aryloxetan-3-ols, Brønsted acid catalysis was shown to selectively activate the oxetanol to form an oxetane carbocation, which then reacts with high regio- and diastereoselectivity. nih.gov This mechanism suggests that for this compound, acid-catalyzed ring-opening will preferentially occur via nucleophilic attack at the C3 carbon of the oxetane ring.

Conversely, under neutral or basic conditions, direct nucleophilic attack on the oxetane ring is expected. In these cases, steric hindrance governs the regioselectivity, with the nucleophile preferentially attacking the less-substituted methylene carbons (C2 or C4) of the oxetane ring in an SN2-type mechanism. researchgate.net

Diastereoselectivity becomes a key consideration when the ring-opening reaction creates a new stereocenter. The approach of the nucleophile relative to the bulky piperidine substituent dictates the stereochemical outcome, and this can be influenced by the specific catalyst and reagents used. nih.gov

Table 1: Predicted Regioselectivity in Oxetane Ring-Opening Reactions
Reaction ConditionProposed MechanismPrimary Site of Nucleophilic AttackGoverning Factor
Acid-Catalyzed (Brønsted or Lewis)SN1-like via tertiary carbocationC3 (Carbon bearing the piperidine ring)Carbocation stability nih.gov
Base-Catalyzed/NucleophilicSN2C2 / C4 (Oxetane methylene carbons)Steric hindrance researchgate.net

Electrochemical Transformation Pathways

While specific electrochemical studies on this compound are not widely documented, plausible transformation pathways can be inferred from the behavior of its constituent parts. Both the oxetane ring and the N-benzoylpiperidine core can be electrochemically active.

Research on other oxetane-containing molecules has shown that the ring can be cleaved through both electrochemical oxidation and reduction. nih.gov This process can lead to a retro [2+2] cycloaddition, breaking the ring into smaller fragments. This suggests a potential pathway for the decomposition of this compound under suitable electrochemical conditions.

Furthermore, studies on N-substituted piperidines indicate that the piperidine ring itself can undergo oxidation. For example, N-benzyl-4-piperidone analogues undergo an irreversible two-electron oxidation, proposed to proceed via a Shono-type oxidation mechanism. mdpi.com This type of reaction typically involves the oxidation of the carbon atom alpha to the nitrogen. For this compound, the electron-withdrawing benzoyl group would likely increase the oxidation potential required for such a transformation compared to an N-alkyl analogue. Under reductive conditions, the benzoyl carbonyl group could also be a target for electron transfer.

Table 3: Plausible Electrochemical Transformation Pathways
Electrochemical ProcessAffected MoietyPotential TransformationSupporting Evidence
Oxidation or ReductionOxetane RingRing cleavage via retro [2+2] cycloaddition.Observed in oxetanes mimicking DNA photoproducts. nih.gov
OxidationPiperidine RingOxidation at the carbon alpha to nitrogen (Shono-type oxidation).Inferred from studies on N-benzyl-4-piperidone analogues. mdpi.com
ReductionBenzoyl GroupReduction of the ketone functional group.Common pathway for aromatic ketones.

Computational Chemistry and Molecular Modeling Studies of 1 Benzoyl 4 Oxetan 3 Yl Piperidine

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) for Conformational Landscapes and Reaction Mechanisms

No published studies were found that specifically apply Density Functional Theory to elucidate the conformational landscapes or reaction mechanisms of 1-Benzoyl-4-(oxetan-3-yl)piperidine.

Analysis of Bond Lengths, Angles, and Dihedral Angles

Specific theoretical data on the bond lengths, angles, and dihedral angles for this compound from quantum mechanical calculations are not available in the public domain.

Molecular Dynamics Simulations for Conformational Flexibility

There are no available molecular dynamics simulation studies in the scientific literature that focus on the conformational flexibility of this compound.

Theoretical Exploration of Molecular Interactions

Hydrogen Bonding Characteristics of Oxetane (B1205548) and Piperidine (B6355638) Moieties

A theoretical exploration of the hydrogen bonding characteristics specific to the oxetane and piperidine moieties within this compound has not been reported in the reviewed literature.

Dipole Moment and Polarity Assessments

No computational assessments of the dipole moment and polarity for this compound have been published.

Structure-Property Relationship Modeling (Excluding Pharmacokinetic/Dynamic Efficacy)

Computational chemistry and molecular modeling are instrumental in elucidating the physicochemical properties of novel chemical entities. For this compound, these studies focus on understanding how its unique structural features, particularly the strained oxetane ring, dictate its chemical behavior and three-dimensional structure.

Prediction of Chemical Stability under Varied Conditions

The chemical stability of a compound is a critical parameter, and modeling studies, supported by experimental data on analogous structures, provide significant predictive insights. The stability of this compound is influenced by its constituent moieties: the benzoyl group, the piperidine ring, and the oxetane ring.

The oxetane ring, a four-membered heterocycle, possesses significant ring strain (approx. 106 kJ/mol) which can make it susceptible to ring-opening reactions under certain conditions. nih.gov However, studies on closely related spirocyclic oxetanes have demonstrated remarkable chemical stability across a wide pH range, specifically from pH 1 to 10 when tested at 37°C for 2 hours. capes.gov.br This suggests that the oxetane moiety within the target compound is likely to be robust under typical physiological and ambient conditions.

The following table summarizes the predicted chemical stability based on data from analogous compounds.

ConditionPredicted Stability of this compoundRationale / Source
pH (1-10) StableAnalogous spirocyclic oxetanes are chemically stable in this range. capes.gov.br
Temperature Moderate; enhanced at low temperaturesRecommended storage for similar oxetane-piperidine compounds is at 2-8°C or -20°C.
Oxidative Stress Potentially susceptibleThe piperidine nitrogen and adjacent carbons can be sites of oxidation. Salt formation in analogs enhances stability against oxidative degradation.
Ring Strain Potential for ring-openingThe inherent strain of the oxetane ring makes it reactive under specific, non-physiological conditions.

Influence of Oxetane on Molecular Architectures and Steric Profiles

The incorporation of an oxetane ring into a molecule profoundly influences its three-dimensional shape, polarity, and steric bulk, moving it away from flat, two-dimensional structures. nih.gov This shift towards more complex, "non-flat" molecular structures is a recognized strategy for improving physicochemical properties. nih.gov

The oxetane moiety in this compound serves several key architectural roles:

Increased Three-Dimensionality: The oxetane ring is an sp3-hybridized, four-membered system that introduces a distinct three-dimensional character compared to more common, planar aromatic rings or linear alkyl chains. nih.gov It occupies a volume similar to that of a gem-dimethyl group but adds polarity. nih.gov

Conformational Rigidity: Computational studies on other complex molecules containing an oxetane ring have shown that it can act as a "conformational lock," rigidifying the local structure. acs.org In the case of this compound, the strained ring likely restricts the conformational flexibility of the piperidine ring to which it is attached. The piperidine ring itself is expected to adopt a chair conformation.

Defined Steric Profile: The oxetane ring is small but has a distinct steric footprint. nih.gov Its substitution at the 4-position of the piperidine ring creates a specific spatial arrangement that influences how the molecule can interact with its environment. The presence of the oxygen atom in the oxetane ring reduces gauche interactions, which can affect the local conformation. nih.gov

The table below details the specific influences of the oxetane group on the molecular architecture.

Architectural FeatureInfluence of the Oxetane MoietySource
Molecular Shape Increases non-flat character and three-dimensionality. nih.gov
Conformational Flexibility Acts as a conformational lock, likely reducing the flexibility of the piperidine ring. acs.org
Polarity & Volume Adds polarity while occupying a similar volume to a gem-dimethyl group. nih.gov
Bonding & Interactions Introduces a polar, electron-withdrawing group with hydrogen bond acceptor capabilities. nih.govacs.org nih.govacs.org

Applications of 1 Benzoyl 4 Oxetan 3 Yl Piperidine As a Synthetic Building Block in Complex Molecular Architectures

The compound 1-Benzoyl-4-(oxetan-3-yl)piperidine represents a sophisticated chemical scaffold that merges the established structural features of the benzoylpiperidine core with the unique properties of an oxetane (B1205548) ring. This combination renders it a valuable and versatile building block in synthetic organic chemistry, particularly for the development of complex molecules with precisely engineered characteristics.

Challenges and Future Perspectives in the Academic Research Landscape of 1 Benzoyl 4 Oxetan 3 Yl Piperidine

Synthetic Challenges and Limitations in Accessing Diverse Derivatives

The synthesis of 1-benzoyl-4-(oxetan-3-yl)piperidine and its analogs is not without its difficulties. A primary challenge lies in the multi-step nature of the synthesis, which often involves the preparation of the benzoylpiperidine fragment followed by the introduction of the oxetane (B1205548) group, or vice-versa. mdpi.com The synthesis of the benzoylpiperidine scaffold itself, while generally straightforward, can require protecting groups and several steps to achieve the desired substitution patterns on both the piperidine (B6355638) and benzoyl moieties. mdpi.com

Furthermore, the strained four-membered oxetane ring can be susceptible to ring-opening under certain reaction conditions, particularly in the presence of strong acids or bases. This reactivity can lead to the formation of undesired byproducts and complicate purification. For instance, methods involving the alkylation of piperidine with oxetan-3-ylmethyl halides can be limited by competing over-alkylation and oxetane ring-opening.

The generation of a diverse library of derivatives, crucial for structure-activity relationship (SAR) studies, is hampered by these synthetic constraints. Modifying the benzoyl, piperidine, and oxetane portions of the molecule requires careful selection of reagents and reaction conditions to avoid compromising the integrity of the other functional groups.

Table 1: Common Synthetic Routes and Associated Challenges

Synthetic ApproachDescriptionPotential Challenges
Alkylation of Piperidine Reaction of a pre-formed piperidine with an oxetane-containing electrophile. Over-alkylation, oxetane ring-opening under harsh basic conditions.
Reductive Amination Reaction of an oxetane-3-yl ketone with a piperidine precursor. Requires strict pH control to prevent ketone reduction.
Palladium-Catalyzed Cross-Coupling Coupling of an oxetane-containing boronic acid with a brominated piperidine derivative. Catalyst and ligand selection is critical for optimal yield and regioselectivity.
Functionalization of Pre-formed Scaffolds Modification of the benzoyl or piperidine moieties after the core structure is assembled. mdpi.comPotential for incompatibility of reagents with the existing functional groups. mdpi.com

Advancements in Stereocontrol and Enantioselective Synthesis

The piperidine ring in this compound can possess stereocenters, particularly if substituted at positions other than the 4-position. The development of stereocontrolled and enantioselective synthetic methods is a key area of advancement. While specific studies on the enantioselective synthesis of this compound are not abundant, progress in the synthesis of chiral piperidine derivatives provides a strong foundation. nih.govdntb.gov.ua

For example, methods involving the enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams have demonstrated high stereoselectivity in the creation of quaternary stereocenters on the piperidine ring. nih.gov Such strategies could potentially be adapted to generate enantiomerically pure precursors for this compound. Furthermore, enantioselective intramolecular cyclization reactions, such as the aza-Heck cyclization, offer a pathway to chiral piperidines under redox-neutral conditions. mdpi.com The use of chiral Brønsted acids to catalyze the desymmetrization of 3-substituted oxetanes also presents a promising route for introducing chirality into the oxetane-containing fragment. nih.gov

Exploration of Novel Reaction Pathways and Catalytic Systems

Overcoming the limitations of traditional synthetic methods necessitates the exploration of novel reaction pathways and catalytic systems. Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the preparation of related heterocyclic compounds. researchgate.net The application of this technology to the synthesis of this compound could offer a more efficient route.

The development of more robust catalysts is another critical area. For instance, in palladium-catalyzed cross-coupling reactions, the choice of ligand can significantly impact the efficiency and functional group tolerance of the reaction. Research into new ligand scaffolds could lead to more versatile and active catalytic systems for the synthesis of complex piperidine derivatives. Additionally, one-pot multi-component reactions, where several bonds are formed in a single operation, represent a highly efficient strategy that could be applied to the synthesis of this scaffold, reducing the number of steps and purification procedures.

Interdisciplinary Research with Structural Biology for Molecular Interaction Studies

Understanding how this compound interacts with biological macromolecules at the molecular level is crucial for the rational design of new derivatives. Interdisciplinary research combining synthetic chemistry with structural biology techniques such as X-ray crystallography and NMR spectroscopy can provide detailed insights into binding modes.

While specific structural data for this compound may be limited, studies on related benzoylpiperidine derivatives offer valuable precedents. For example, the benzoylpiperidine fragment is known to be a "privileged structure" that can interact with a variety of biological targets. mdpi.comnih.gov Molecular docking studies on other benzoylpiperidine-containing molecules have revealed key interactions, such as hydrogen bonding and π-π stacking, that are critical for binding. mdpi.comnih.gov The 4-(p-fluorobenzoyl)piperidine fragment, for instance, is crucial for the orientation of certain ligands within the 5-HT2A receptor. mdpi.com Similar interactions can be anticipated for this compound, with the oxetane oxygen potentially acting as a hydrogen bond acceptor.

Computational Design of Novel Derivatives with Tailored Chemical Behaviors

Computational chemistry is an increasingly powerful tool for the design of novel molecules with specific properties. In silico methods can be used to predict the binding affinity, and other chemical properties of virtual derivatives of this compound, allowing for the prioritization of synthetic targets.

Structure-based drug design, guided by the crystal structure of a target protein, can be used to design derivatives with improved binding interactions. nih.gov For instance, modeling studies on 4-chlorobenzoylpiperidine derivatives led to the development of potent and selective inhibitors by identifying key anchoring points within the binding site. nih.gov Similar computational approaches could be applied to this compound to design derivatives with tailored binding profiles. Furthermore, quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to understand the electronic structure and reactivity of the molecule, providing insights that can guide the design of new synthetic routes. nih.gov

Untapped Potential in Specialty Chemical Synthesis and Chemical Tool Development

Beyond its potential in drug discovery, this compound and its derivatives hold untapped potential as specialty chemicals and chemical tools. The benzoylpiperidine motif is considered a metabolically stable and versatile chemical frame. nih.gov The presence of the oxetane ring adds a unique three-dimensional character and a potential reactive handle for further functionalization.

This scaffold could serve as a valuable building block in the synthesis of more complex molecules. The ability of the oxetane ring to undergo ring-opening reactions under specific conditions could be exploited to introduce new functional groups in a controlled manner. Furthermore, derivatives of this compound could be developed as chemical probes to study biological processes or as components in materials science, leveraging the unique physicochemical properties imparted by the combination of the benzoyl, piperidine, and oxetane moieties.

Q & A

Q. What are the recommended synthetic routes for 1-Benzoyl-4-(oxetan-3-yl)piperidine, and how can reaction conditions be optimized?

Methodological Answer:

  • Key Steps :
    • Piperidine Functionalization : Introduce the oxetan-3-yl group via nucleophilic substitution or coupling reactions. For example, oxetan-3-amine (PB00082, CAS 21635-88-1) can react with a halogenated piperidine precursor under basic conditions (e.g., K₂CO₃ in DMF) .
    • Benzoylation : Treat the intermediate with benzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
  • Optimization Tips :
    • Monitor reaction progress using TLC or LC-MS to avoid over-benzoylation.
    • Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : Confirm the presence of the benzoyl group (aromatic protons at δ 7.4–8.0 ppm) and oxetane protons (δ 4.5–5.0 ppm). Piperidine ring protons typically appear at δ 2.5–3.5 ppm .
    • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ calculated for C₁₅H₁₈N₂O₂ = 274.13) .
    • HPLC : Assess purity using a C18 column (acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • Hazard Mitigation :
    • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for synthesis steps involving volatile reagents .
    • First Aid :
  • Skin Contact : Wash immediately with soap and water for 15 minutes; seek medical attention if irritation persists .
  • Eye Exposure : Rinse with water for 10–15 minutes; consult an ophthalmologist .
    3. Waste Disposal : Treat as hazardous waste; incinerate in a certified facility .

Q. How does the oxetane moiety influence the compound’s reactivity in further derivatization?

Methodological Answer:

  • Reactivity Profile :
    • Ring-Opening Reactions : Oxetanes can undergo nucleophilic attack (e.g., with amines or thiols) under acidic or basic conditions, enabling functionalization at the 4-position of the piperidine ring .
    • Stability : The oxetane ring is more stable than epoxides but less strained than aziridines, making it suitable for stepwise modifications .

Advanced Research Questions

Q. How can computational methods (e.g., QSAR, molecular docking) predict the pharmacological potential of this compound derivatives?

Methodological Answer:

  • Workflow :
    • QSAR Modeling : Use ADMET Predictor™ to correlate structural descriptors (e.g., logP, polar surface area) with bioavailability and toxicity .
    • Molecular Docking : Screen against targets like kinases or neurotransmitter receptors (e.g., dopamine D₂) using AutoDock Vina. Prioritize derivatives with high binding affinity (ΔG < −8 kcal/mol) .
  • Validation : Confirm predictions with in vitro assays (e.g., enzyme inhibition or radioligand binding studies) .

Q. What experimental strategies resolve contradictions in reported biological activities of piperidine derivatives?

Methodological Answer:

  • Case Study : If one study reports antitumor activity (e.g., LAS-250) while another shows no effect:
    • Dose-Response Analysis : Test the compound across a wider concentration range (e.g., 1 nM–100 µM) .
    • Target Selectivity Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
    • Metabolic Stability Testing : Assess liver microsome stability; rapid metabolism may explain discrepancies in efficacy .

Q. What are the challenges in designing enantioselective syntheses for chiral derivatives of this compound?

Methodological Answer:

  • Stereochemical Hurdles :
    • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution with lipases .
    • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for enantioselective hydrogenation of intermediate ketones .
  • Analytical Validation : Confirm enantiomeric excess (ee) via circular dichroism (CD) or chiral NMR shift reagents .

Q. How do structural modifications (e.g., substituent effects) alter the compound’s membrane permeability and CNS penetration?

Methodological Answer:

  • Design Principles :
    • Lipophilicity Adjustment : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce logP and enhance blood-brain barrier (BBB) penetration .
    • P-Glycoprotein Avoidance : Replace benzoyl with less bulky groups (e.g., acetyl) to evade efflux pumps .
  • Experimental Validation :
    • PAMPA-BBB Assay : Measure permeability using artificial membrane models .
    • In Vivo PET Imaging : Track brain uptake in rodent models .

Q. What in vitro and in vivo models are appropriate for evaluating the neuroprotective effects of this compound?

Methodological Answer:

  • In Vitro Models :
    • SH-SY5Y Neuronal Cells : Assess protection against oxidative stress (e.g., H₂O₂-induced apoptosis) via MTT assay .
    • Primary Cortical Neurons : Measure glutamate excitotoxicity using calcium imaging .
  • In Vivo Models :
    • MPTP-Induced Parkinson’s Disease (Mice) : Monitor dopamine levels via HPLC .
    • Scopolamine-Induced Memory Impairment (Rats) : Evaluate cognition using Morris water maze .

Q. How can researchers address stability issues (e.g., hydrolytic degradation) during formulation studies?

Methodological Answer:

  • Stabilization Strategies :
    • pH Optimization : Formulate at pH 4–5 to minimize hydrolysis of the benzoyl group .
    • Lyophilization : Prepare as a lyophilized powder with cryoprotectants (e.g., trehalose) for long-term storage .
    • Protective Coatings : Use enteric coatings (e.g., Eudragit®) for oral delivery .
  • Analytical Monitoring : Conduct accelerated stability studies (40°C/75% RH) with HPLC-UV to track degradation products .

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